molecular formula C5H9N3O2S B1410298 Ethyl 5-amino-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate CAS No. 1432323-63-1

Ethyl 5-amino-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B1410298
CAS No.: 1432323-63-1
M. Wt: 175.21 g/mol
InChI Key: QOOISGUUIQUJBX-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound containing a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazinecarboxylate with carbon disulfide and hydrazine hydrate under reflux conditions. The reaction mixture is then treated with an acid to yield the desired thiadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Ethyl 5-amino-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1,3,4-thiadiazole-2-thiol
  • 2-Amino-5-(methylthio)-1,3,4-thiadiazole
  • 1,3,4-Thiadiazole derivatives

Uniqueness

Ethyl 5-amino-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate is unique due to the presence of the ethyl ester group, which can influence its reactivity and solubility.

Properties

IUPAC Name

ethyl 5-amino-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2S/c1-2-10-4(9)3-7-8-5(6)11-3/h3,7H,2H2,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOISGUUIQUJBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-amino-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate
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Ethyl 5-amino-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate
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Ethyl 5-amino-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate
Reactant of Route 4
Ethyl 5-amino-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate
Reactant of Route 5
Ethyl 5-amino-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate
Reactant of Route 6
Ethyl 5-amino-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate

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